ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate
Description
Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a quinazoline derivative characterized by a tetrahydroquinazolinone core substituted with a bromine atom at position 6, a 2-fluorophenyl group at position 2, and an ethyl acetate moiety at position 3. Its crystal structure and refinement may involve tools like SHELXL , while analogs highlighted in the literature offer insights into structure-activity relationships (SAR).
Properties
IUPAC Name |
ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrFN2O2/c1-2-30-22(29)15-28-23(16-8-4-3-5-9-16)19-14-17(25)12-13-21(19)27-24(28)18-10-6-7-11-20(18)26/h3-14,23-24,27H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAMQMBCIMHVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tetrahydroquinazoline Framework Construction
The synthesis begins with the formation of the tetrahydroquinazoline backbone, typically achieved through cyclocondensation reactions. A common approach involves the reaction of isotonic anhydrides with substituted aniline derivatives under acidic or basic conditions. For instance, the Mannich reaction has been employed to introduce critical substituents, such as fluorine and bromine atoms, at specific positions on the quinazoline ring.
Key steps include:
- Formation of the quinazolinone intermediate : Reaction of 2-fluorophenylacetic acid derivatives with urea or thiourea in the presence of catalytic acids.
- Bromination at the 6-position : Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under radical initiation conditions.
- Introduction of the phenyl group at C-4 : Nucleophilic aromatic substitution or Friedel-Crafts alkylation using benzyl halides or alcohols.
Optimization of these steps often involves solvent selection (e.g., THF, dioxane) and temperature control (reflux conditions at 90–110°C).
Esterification and Side-Chain Functionalization
The ethyl acetate moiety is introduced through esterification reactions. A representative procedure involves:
- Acetonitrile hydrolysis : Conversion of (4-bromo-2-fluorophenyl)acetonitrile to the corresponding acetic acid using hydrochloric acid in ethanol.
- Ester formation : Treatment with ethanol under acidic conditions (e.g., H2SO4) or via reactive intermediates like acid chlorides.
Notably, lithium hexamethyldisilazide (LiHMDS) in THF at -78°C has been used to achieve high yields (81%) in analogous esterification reactions.
Optimization Strategies for Improved Yields
Halogenation Efficiency
Bromination at the 6-position requires careful optimization due to competing side reactions. A documented protocol achieves 96% yield using:
- Reagents : NBS (1 equiv)
- Catalyst : Azobisisobutyronitrile (AIBN, 15 mol%)
- Solvent : Carbon tetrachloride
- Conditions : 90°C for 9 hours.
Comparative studies show that radical initiators like AIBN significantly improve regioselectivity compared to Lewis acid catalysts.
Mannich Reaction Modifications
The Mannich reaction, used to introduce the 2-fluorophenyl group, benefits from:
- Base selection : Potassium carbonate in DMF at 40°C
- Microwave-assisted synthesis : 25-minute reactions at 110°C vs. traditional 24-hour reflux
Microwave methods reduce reaction times by >90% while maintaining yields (82–91%).
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
1H-NMR spectra of intermediates show characteristic signals:
- Ethyl group : Triplet at δ 1.26 ppm (J = 7.2 Hz)
- Methylene protons : Singlet at δ 3.62 ppm
- Aromatic protons : Multiplet between δ 7.12–7.28 ppm
13C-NMR confirms ester carbonyl resonance at ~170 ppm and quinazoline carbons between 110–160 ppm.
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) verifies molecular ion peaks matching the theoretical mass (C25H21BrFN3O2: 525.07 g/mol). Elemental analysis typically deviates <0.3% from calculated values for C, H, and N.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclization | 65–70 | 24–48 | Low equipment requirements | Low regioselectivity |
| Microwave-Assisted | 82–91 | 0.5–2 | Rapid synthesis | Specialized equipment needed |
| Radical Bromination | 96 | 9 | High selectivity | Toxic solvent (CCl4) |
Challenges in Scale-Up and Industrial Production
Purification Complexities
Silica gel column chromatography remains the primary purification method, with hexane:ethyl acetate (10:0 to 9:1) gradients providing optimal separation. However, this becomes impractical at >1 kg scales, necessitating development of crystallization protocols.
Emerging Applications and Derivative Synthesis
The ester group enables further functionalization:
- Hydrolysis : To carboxylic acids using LiOH in THF/MeOH/H2O (91% yield)
- Amidation : With primary amines via activated intermediates
- Cross-Coupling : Suzuki-Miyaura reactions with boronic esters using PdCl2(dppf) catalysts
These derivatives show enhanced bioavailability in preliminary pharmacological screens.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), Selectfluor, various nucleophiles
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Amine derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its biological activity, including its effects on various cellular pathways and its potential as a biochemical probe.
Industrial Applications: It serves as a precursor for the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Ethyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate (CAS: 5861-51-8)
Structural Differences :
- Position 2: 2-Methoxyphenyl vs. 2-fluorophenyl in the target compound.
- Methoxy (-OCH₃) is electron-donating, increasing electron density on the phenyl ring, whereas fluorine (-F) is electron-withdrawing.
- The saturated 1,2,3,4-tetrahydroquinazoline core in the target compound vs. the 1,4-dihydroquinazoline system here.
- Implications: Methoxy’s bulkiness may enhance solubility in polar solvents compared to fluorine. Fluorine’s electronegativity could strengthen hydrogen bonding or dipole interactions with biological targets. The dihydro vs.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Structural Differences :
- Position 3: Thioacetate (-S-CH₂-COOCH₃) vs. oxygen-based ethyl acetate (-O-CH₂-COOCH₂CH₃) in the target compound.
- 4-Oxo group in a dihydroquinazoline vs. fully saturated tetrahydroquinazoline.
- Implications: Sulfur’s lower electronegativity may reduce ester stability against hydrolysis compared to oxygen. This compound’s reported antibacterial and cytotoxic activities suggest the target compound’s thioacetate analog could have distinct bioactivity profiles.
Ethyl 2-[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-ylsulfanyl]acetate
Structural Differences :
- Core: 1,2,4-Triazole vs. tetrahydroquinazoline.
- Substituent: Adamantyl group (bulky, lipophilic) vs. bromophenyl/fluorophenyl.
- Triazole’s nitrogen-rich structure enables hydrogen bonding, contrasting with the quinazoline core’s aromatic and basic nitrogen atoms.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : Fluorine’s electron-withdrawing nature may enhance binding to electron-rich targets (e.g., enzymes or receptors) compared to methoxy-substituted analogs .
- Core Saturation : The tetrahydroquinazoline core in the target compound likely offers greater conformational flexibility than dihydroquinazoline or triazole derivatives, affecting pharmacokinetics .
- Functional Groups : Ethyl acetate’s ester group may confer better metabolic stability than thioacetate, which is prone to oxidation or hydrolysis .
Biological Activity
Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a complex organic compound that belongs to the tetrahydroquinazoline class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of bromine and fluorine substituents, suggest significant implications for its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
This compound's structure includes a quinazoline core substituted with various functional groups that influence its reactivity and biological properties.
Antitumor Activity
Research indicates that tetrahydroquinazoline derivatives exhibit promising antitumor properties . This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies assessing the efficacy of related quinazoline derivatives noted significant inhibition of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial effects .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism and proliferation.
- Interaction with Cellular Pathways : The presence of halogen substituents may enhance interactions with cellular receptors or enzymes involved in signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Gursoy & Karal (2003) | Antitumor activity | Identified significant cytotoxic effects on cancer cell lines. |
| Al-Khuzaie & Al-Majidi (2014) | Antimicrobial properties | Demonstrated effective inhibition against bacterial strains. |
| El-Sayed et al. (2017) | Mechanistic studies | Suggested pathways involved in apoptosis induction in tumor cells. |
Q & A
Q. How to address conflicting biological activity data across studies?
Q. Q. Why do computational docking scores sometimes contradict experimental IC values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
